molecular formula C11H11N3O2 B1384422 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 98305-81-8

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No. B1384422
CAS RN: 98305-81-8
M. Wt: 217.22 g/mol
InChI Key: RHUOPLLLMLLDEH-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, also known as 4-methoxyphenyl-2-aminopyrimidine-4-ol (4MAPP), is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid that is used in various scientific research applications. 4MAPP is a versatile compound that has been used in a variety of biochemical and physiological experiments, as well as in synthetic organic chemistry.

Scientific Research Applications

Wnt-activating Chemical Probe

  • Scientific Field : Biochemistry
  • Application Summary : 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) was identified as a senescence inducer from a phenotypic screening campaign. The compound is widely used as a Wnt agonist .
  • Methods of Application : The compound was identified through a phenotypic screening campaign .
  • Results or Outcomes : The compound is widely used as a Wnt agonist, although its target molecules remain to be clarified .

Anti-inflammatory Response Mediator

  • Scientific Field : Inflammation Research
  • Application Summary : AMBMP is a cell permeable small molecule that is an established canonical Wnt/β-catenin activator. It is under investigation as a potential treatment for ischemic/reperfusion injury, hemorrhagic shock, and liver transplantation .
  • Methods of Application : The compound is being investigated for its potential use in treating various conditions. It is applied in vitro to primary human monocytes .
  • Results or Outcomes : AMBMP induces canonical Wnt signaling events and acts as a suppressor of inflammation in surface TLR-engaged primary human monocytes .

Inhibition of Aurora Kinase A

  • Scientific Field : Cancer Research
  • Application Summary : Derivative 12 of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol has been found to inhibit Aurora kinase A (AURKA) activity .
  • Methods of Application : The compound was applied to HCT116 human colon cancer cells for testing .
  • Results or Outcomes : Derivative 12 reduced clonogenicity, arrested the cell cycle at the G2/M phase, and induced caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Neuroprotective and Anti-neuroinflammatory Agent

  • Scientific Field : Neurology
  • Application Summary : Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application : The compounds were applied to human microglia and neuronal cell models for testing .
  • Results or Outcomes : The compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antioxidant and Cytotoxic Activities

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines, including derivatives of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, have been found to possess potential antioxidant activities and cytotoxic activities .
  • Methods of Application : The compound’s antioxidant and cytotoxic properties were evaluated through various in vitro assays .
  • Results or Outcomes : The compound showed promising antioxidant and cytotoxic activities, suggesting its potential use in the development of new therapeutic agents .

Inhibition of Metabolic Enzymes

  • Scientific Field : Biochemistry
  • Application Summary : Derivatives of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol have been found to inhibit or induce metabolic enzymes .
  • Methods of Application : The compound’s effects on metabolic enzymes were evaluated through various in vitro assays .
  • Results or Outcomes : The compound showed promising activity in inhibiting or inducing metabolic enzymes, which could have implications for the treatment of various diseases .

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUOPLLLMLLDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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